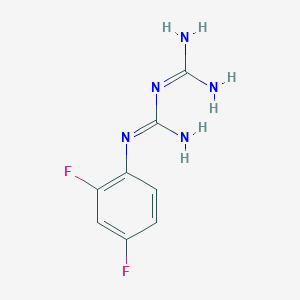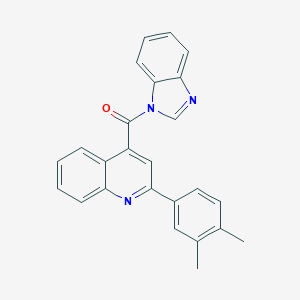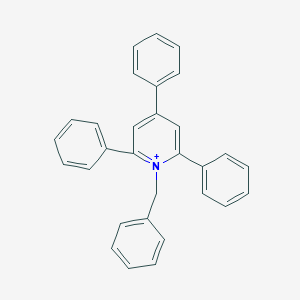
1-(2,4-Difluorophenyl)biguanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)biguanide, also known as DB868, is a biguanide compound that has gained attention in scientific research due to its potential as an antibacterial agent.
科学研究应用
1-(2,4-Difluorophenyl)biguanide has been found to have potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has also been shown to have antifungal properties. Due to its potential as an antibacterial agent, 1-(2,4-Difluorophenyl)biguanide has been investigated for its use in treating bacterial infections, particularly those that are resistant to current antibiotics.
作用机制
The exact mechanism of action of 1-(2,4-Difluorophenyl)biguanide is not fully understood, but it is believed to disrupt bacterial cell membrane integrity and inhibit bacterial growth. It may also interfere with bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(2,4-Difluorophenyl)biguanide has low toxicity to human cells, indicating its potential as a safe antibacterial agent. However, further studies are needed to determine its long-term effects on human health.
实验室实验的优点和局限性
One advantage of using 1-(2,4-Difluorophenyl)biguanide in lab experiments is its potent antibacterial activity, which makes it a promising candidate for developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use and potential side effects.
未来方向
Future research on 1-(2,4-Difluorophenyl)biguanide could focus on optimizing its antibacterial activity, investigating its potential as an antifungal agent, and exploring its use in combination with other antibiotics to overcome bacterial resistance. Additionally, further studies are needed to determine its long-term effects on human health and to develop methods for administering it effectively in vivo.
合成方法
The synthesis of 1-(2,4-Difluorophenyl)biguanide involves the reaction of 2,4-difluoroaniline with cyanoguanidine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization to obtain the final compound.
属性
产品名称 |
1-(2,4-Difluorophenyl)biguanide |
|---|---|
分子式 |
C8H9F2N5 |
分子量 |
213.19 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C8H9F2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
InChI 键 |
AKYXEMYENQTFQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |
规范 SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)
![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)

